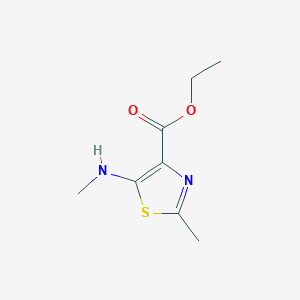
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate, also known as Methoxetamine (MXE), is a synthetic dissociative drug that belongs to the arylcyclohexylamines class of compounds. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, recent research has shown that MXE has potential medicinal properties, especially in the field of neuroscience.
Wirkmechanismus
MXE works by blocking the NMDA receptors in the brain, which are responsible for regulating the transmission of pain signals and controlling cognitive functions such as learning and memory. By blocking these receptors, MXE induces a dissociative state, which can lead to hallucinations and altered perceptions.
Biochemische Und Physiologische Effekte
MXE has been found to produce a range of biochemical and physiological effects, including altered perception of time and space, dissociation, euphoria, and sedation. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in lab experiments, including its potent NMDA receptor antagonism and its ability to induce dissociative states. However, its recreational use and potential for abuse make it a challenging substance to work with, and researchers must take appropriate safety precautions when handling it.
Zukünftige Richtungen
There are several potential future directions for research on MXE. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Another area of interest is its potential use as an alternative to opioids for pain management. Further research is also needed to understand the long-term effects of MXE use and to develop effective treatments for MXE addiction.
Synthesemethoden
MXE is synthesized by reacting 2-(3-methylphenyl)-2-(methylamino) cyclohexanone with thioacetamide in the presence of sodium hydroxide and ethyl alcohol. The resulting product is then purified through recrystallization to obtain pure MXE.
Wissenschaftliche Forschungsanwendungen
MXE has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to be a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential candidate for the treatment of depression, anxiety, and other neurological disorders. MXE has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
Eigenschaften
CAS-Nummer |
128242-99-9 |
|---|---|
Produktname |
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate |
Molekularformel |
C8H12N2O2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-7(9-3)13-5(2)10-6/h9H,4H2,1-3H3 |
InChI-Schlüssel |
IATRAAIFJBTUPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)C)NC |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=N1)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



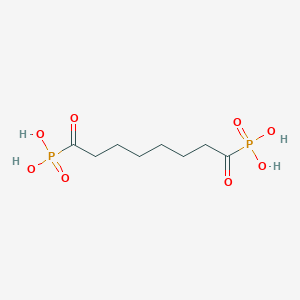
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
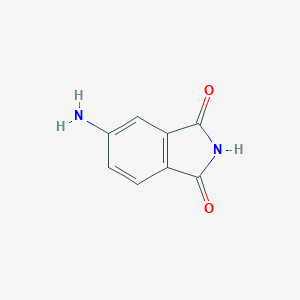
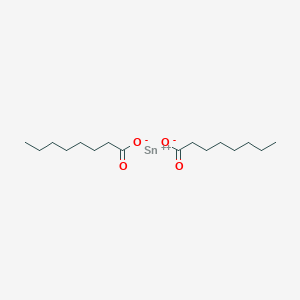
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
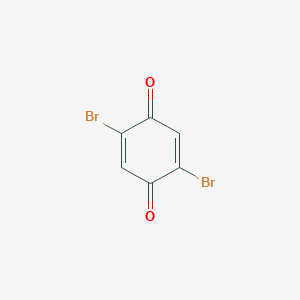
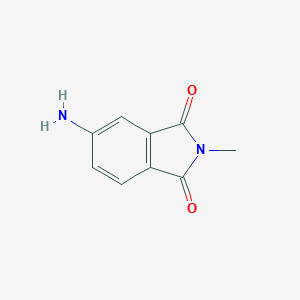
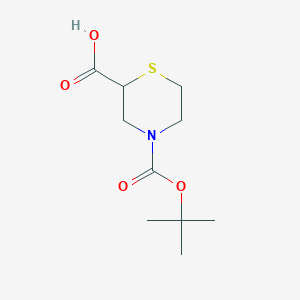
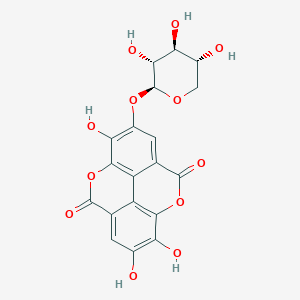
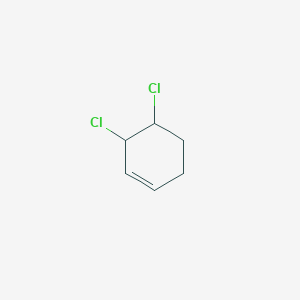
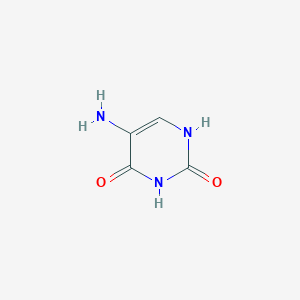
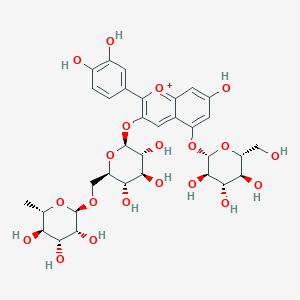
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)